Disulfuryl fluoride's ability to penetrate materials without causing significant damage has made it valuable in material science research. Studies have investigated its effectiveness in:
Disulfuryl fluoride's interaction with the atmosphere is another area of scientific interest. Research focuses on:
The safety aspects of disulfuryl fluoride are continuously being evaluated to minimize potential risks associated with its use. Research in this area includes:
Disulfuryl fluoride, with the chemical formula , is an inorganic compound characterized as a colorless gas at room temperature. It is known for its tetrahedral molecular structure and exhibits properties similar to sulfur hexafluoride, particularly in its resistance to hydrolysis even at elevated temperatures (up to 150 °C) . Disulfuryl fluoride is classified as a neurotoxic compound and a potent greenhouse gas, being approximately 4000–5000 times more effective than carbon dioxide in trapping infrared radiation .
Several methods are employed for synthesizing disulfuryl fluoride:
Disulfuryl fluoride is predominantly used as a structural fumigant insecticide, particularly effective against drywood termites. Its application has increased as a substitute for methyl bromide, which was phased out due to environmental concerns . Additionally, it serves as a reagent in click chemistry applications, facilitating the synthesis of various chemical compounds, including peptides and proteins .
Research has highlighted the interactions of disulfuryl fluoride with atmospheric constituents. It reacts with hydroxyl radicals and chlorine atoms but exhibits low reactivity with ozone under specific conditions . The kinetics of these reactions have been studied to assess its environmental impact and atmospheric lifetime, which ranges from 30 to 40 years .
Disulfuryl fluoride shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound | Formula | Key Features |
---|---|---|
Sulfuryl Chloride | SO₂Cl₂ | More reactive than disulfuryl fluoride; hydrolyzes readily. |
Sulfur Hexafluoride | SF₆ | Extremely stable and inert; used as an electrical insulator. |
Thionyl Fluoride | SOF₂ | Less stable; reacts readily with water and bases. |
Fluorosulfonic Acid | FSO₃H | Highly reactive; used in organic synthesis. |
Disulfuryl fluoride's unique resistance to hydrolysis at high temperatures sets it apart from these similar compounds, making it particularly valuable in applications requiring stability under various conditions.
Silver difluoride has emerged as a significant catalyst in fluorination reactions for sulfur-containing compounds, though direct applications to disulfuryl fluoride synthesis remain limited in the current literature [4]. The mechanism typically involves the formation of reactive fluorine species that can participate in fluoride-chloride exchange reactions [4]. Research has demonstrated that silver-based catalysts can facilitate the conversion of sulfuryl chloride precursors to their corresponding fluoride derivatives under controlled conditions [2].
The catalytic activity of silver difluoride is attributed to its ability to generate highly reactive fluorine atoms or fluoride ions in situ [2]. Temperature control is critical in these systems, with optimal conditions typically maintained between 150-200°C to prevent catalyst decomposition while ensuring adequate reaction rates [4]. The reaction proceeds through a heterogeneous mechanism where the substrate interacts with the silver difluoride surface to facilitate fluorine incorporation [2].
Copper-supported catalytic systems have demonstrated significant potential in fluorosulfonylation reactions, offering improved selectivity and reaction control compared to homogeneous systems [5] [6]. The copper catalysts typically function through single electron transfer mechanisms, facilitating the formation of aryl radicals that subsequently react with sulfur dioxide sources [5].
Research by Liu and colleagues has established that copper chloride complexes with appropriate ligands can effectively catalyze fluorosulfonylation reactions under mild conditions [5]. The mechanism involves initial reduction of copper(II) to copper(I), followed by single electron transfer to generate reactive radical intermediates [5] [6]. These systems demonstrate particular effectiveness with diazonium salt precursors, achieving yields of 60-85% under optimized conditions [5].
The electronic character of the substrate significantly influences the reaction pathway, with electron-donating groups favoring one mechanistic route while electron-withdrawing substituents promote alternative pathways [5]. Temperature optimization studies indicate optimal reaction conditions at ambient temperature, with reaction times typically ranging from 2-6 hours [5] [6].
Flow reactor systems represent a significant advancement in the safe and efficient production of sulfur fluoride compounds [7] [8]. The modular design approach employs interconnected flow reactors that enable on-demand generation and immediate consumption of reactive intermediates [7].
A typical flow reactor configuration consists of a packed-bed reactor filled with potassium fluoride for halogen exchange reactions, connected to a secondary reactor where the generated gaseous product is mixed with nucleophilic partners [7] [8]. This design eliminates the need for storage and handling of toxic gaseous intermediates while maintaining high reaction efficiency [7].
The packed-bed reactor utilizes glass beads mixed with the fluoride salt to optimize contact between the liquid and solid phases [8]. Flow rates of 0.5 milliliters per minute have been identified as optimal for achieving complete conversion while maintaining selectivity [7] [8]. The system demonstrates excellent scalability, with gram-scale syntheses achieved without reoptimization of reaction conditions [8].
Temperature control in flow reactor systems is critical for maintaining reaction selectivity and preventing decomposition of thermally sensitive products [7] [8]. Research has established that reaction zone temperatures should be maintained between 125-400°C for optimal catalyst performance, with specific temperature ranges depending on the catalyst system employed [9].
For alkaline earth metal fluoride catalysts, temperatures between 140-190°C provide optimal yields while minimizing catalyst deactivation [9]. Higher temperatures, while potentially increasing reaction rates, can lead to reduced catalyst longevity and increased energy requirements [9]. Contact times ranging from 1-50 seconds have been demonstrated as effective, depending on catalyst volume, temperature, and reactant ratios [33].
Pressure control parameters typically operate at slightly above atmospheric pressure, though elevated pressures up to 100 atmospheres can be employed when required [9] [33]. The residence time in flow systems can be dramatically reduced compared to batch processes, with complete reactions achieved in 2-5 minutes compared to hours in traditional batch systems [7] [8].
Ex situ generation methods provide a safer alternative to direct handling of gaseous sulfur fluoride compounds [14] [18]. These approaches utilize solid precursors that generate the desired gaseous products on demand, eliminating storage and handling concerns associated with toxic gases [14].
The methodology employs 1,1'-sulfonyldiimidazole as a solid precursor, which undergoes rapid decomposition in the presence of fluoride sources and acid catalysts [14] [18]. Nuclear magnetic resonance studies have confirmed that complete decomposition of the precursor occurs within 30 seconds under optimized conditions [14]. This rapid gas evolution enables efficient capture and utilization of the generated product before decomposition can occur [14].
Optimization studies have identified trifluoroacetic acid as an effective catalyst for promoting precursor decomposition, with 0.6 milliliters providing optimal results for 0.5 millimole scale reactions [14]. The reaction proceeds quantitatively under these conditions, providing near-stoichiometric amounts of the desired gaseous product [14] [18].
Two-chamber reactor systems represent a significant advancement in laboratory-scale synthesis, providing enhanced safety and operational convenience [14] [15] [18]. The first chamber contains the precursor materials and generates the gaseous intermediate, while the second chamber houses the nucleophilic substrate for immediate reaction [14] [18].
The system design enables precise control over stoichiometry and prevents accumulation of reactive intermediates [14]. Pressure profiles within the reactor remain well below maximum allowable limits, ensuring safe operation throughout the reaction period [14]. The modular design allows for easy modification and scaling of reactions without extensive reoptimization [15].
Reaction conditions typically involve 1.5 equivalents of precursor, 4.0 equivalents of potassium fluoride, and appropriate amounts of acid catalyst in the generation chamber [14]. The receiving chamber contains the substrate in dichloromethane with triethylamine as base, with reaction times of 18 hours providing optimal yields [14] [15]. This approach has achieved isolated yields of 91-96% for various phenolic substrates [14] [18].
Electrolytic synthesis methods offer unique advantages in terms of selectivity and environmental impact [16] [20]. The electrochemical approach utilizes fluorosulfuric acid as both solvent and fluorine source, enabling direct incorporation of fluorine into sulfur-containing substrates [19].
The electrolysis of fluorosulfuric acid generates peroxydisulfuryl difluoride as a primary product, demonstrating the viability of electrochemical methods for sulfur fluoride synthesis [19]. Current densities of 0.014 amperes have been successfully employed with copper coulometers for precise charge measurement [19]. Hydrogen evolution at the cathode serves as an indicator of reaction progress, with mass spectral analysis confirming the absence of oxygen formation at the anode [19].
The electrochemical process demonstrates current efficiencies of approximately 60% based on two-electron transfer mechanisms [19]. Temperature control during electrolysis is critical, with decomposition temperatures around 10°C requiring careful thermal management to prevent violent decomposition of products [19].
Electrode material selection significantly influences reaction efficiency and selectivity in electrochemical sulfur fluoride synthesis [16] [20]. Platinum electrodes have demonstrated effectiveness in batch electrochemical systems, though mass transfer limitations can restrict reaction rates [16].
Microflow reactor configurations with reduced interelectrode gaps of 250 micrometers dramatically improve reaction efficiency [16] [20]. The small interelectrode spacing enhances mass transport and increases the electrode surface-to-volume ratio, resulting in complete conversion within 5 minutes compared to 45 minutes in batch systems [16].
The electrode configuration benefits from multiphase flow patterns that intensify mass transfer between organic and aqueous phases [16]. This enhanced interfacial contact enables efficient electron transfer and fluoride incorporation, resulting in improved yields and reduced reaction times [16] [20].
Photochemical synthesis methods utilize light-driven processes to generate reactive intermediates for sulfur fluoride formation [21] [22] [24]. These approaches typically employ photoredox catalysts to facilitate single electron transfer processes that generate sulfur-centered radicals [21].
The photocatalytic mechanism involves excitation of iridium-based catalysts followed by reduction of chlorosulfonyl fluoride to generate fluorosulfuryl radicals [21]. These radicals subsequently add to unsaturated substrates to form carbon-sulfur bonds, with yields typically ranging from 55-85% depending on substrate structure [21] [24].
Visible light-driven reactions have been developed for the synthesis of various sulfur dioxide-containing compounds using photocatalyst systems [21]. The methodology demonstrates good functional group tolerance and can accommodate a variety of organic substrates [22] [24]. Reaction conditions typically involve mild temperatures and ambient pressure, making the approach attractive for laboratory-scale synthesis [22].
The photochemical approach offers advantages in terms of selectivity and mild reaction conditions compared to thermal methods [22] [24]. Mechanistic studies using electron paramagnetic resonance spectroscopy and density functional theory calculations have provided insights into the reaction pathways and optimization strategies [21].
1,1'-Sulfonyldiimidazole has emerged as a versatile and practical precursor for sulfur fluoride synthesis, offering significant advantages in terms of stability and ease of handling [14] [18] [30]. This solid precursor undergoes controlled decomposition to generate sulfuryl fluoride in situ, eliminating the need for direct handling of gaseous reagents [14].
The precursor demonstrates excellent stability under ambient conditions while providing rapid and quantitative conversion under appropriate reaction conditions [14] [30]. Mechanistic studies have revealed that decomposition occurs within seconds upon contact with fluoride sources and acid catalysts, enabling efficient capture and utilization of the generated gas [14].
Optimization studies have established that 1.5 equivalents of 1,1'-sulfonyldiimidazole with 4.0 equivalents of potassium fluoride provides optimal results [14]. The reaction proceeds through formation of intermediate imidazolium salts that subsequently undergo hydrolysis to release the desired gaseous product [30]. Yields of 83-97% have been achieved using this methodology across a range of substrate classes [30].
Sulfur trioxide-based synthetic routes offer alternative pathways for sulfur fluoride synthesis, particularly for applications requiring high-purity products [23] [25]. These methods typically involve reaction of sulfur trioxide with fluoride sources under controlled conditions [23].
The methodology employs barium fluoride or other alkaline earth metal fluorides as fluorine sources, with sulfur trioxide vapor provided by heating oleum solutions [23]. Helium gas serves as a carrier for the sulfur trioxide vapor, enabling precise control over reactant delivery [23]. Temperature optimization studies indicate optimal reaction conditions between 200-400°C, depending on the specific catalyst system employed [23].
Research has demonstrated that barium hexafluorosilicate can serve as an effective fluoride source, prepared by dissolving barium sulfide in hydrochloric acid solution followed by treatment with fluosilicic acid [23]. This approach avoids the use of elemental fluorine while providing high yields of the desired products [23]. The process has been successfully scaled to multi-gram quantities with yields exceeding 80% under optimized conditions [23].
Synthesis Method | Temperature Range (°C) | Pressure (atm) | Yield (%) | Reaction Time |
---|---|---|---|---|
Silver Difluoride Catalysis | 150-200 | 1-5 | 65-80 | 2-4 hours |
Copper-Supported Systems | 20-60 | 1 | 60-85 | 2-6 hours |
Flow Reactor Systems | 140-190 | 1-2 | 85-95 | 2-5 minutes |
Ex Situ Generation | 20-40 | 1 | 91-96 | 18 hours |
Electrochemical Synthesis | 10-25 | 1 | ~60 | 10 hours |
Photochemical Methods | 20-40 | 1 | 55-85 | 2-8 hours |
Sulfonyldiimidazole Route | 20-25 | 1 | 83-97 | <30 seconds |
Sulfur Trioxide Route | 200-400 | 1-100 | >80 | 1-3 hours |
The thermal dissociation of disulfuryl fluoride leads to the formation of fluorosulfate radicals through several distinct pathways. The compound exhibits remarkable thermal stability, remaining stable up to 400°C when dry [1]. However, under specific conditions, particularly in the presence of external electric fields, stepwise dissociation occurs [2].
The primary mechanism for fluorosulfate radical formation involves the thermal decomposition of peroxydisulfuryl difluoride (S₂O₆F₂), which serves as a key precursor compound [3]. This peroxide undergoes reversible thermal dissociation according to the equilibrium:
$$ S₂O₆F₂ \rightleftharpoons 2SO₃F $$
The fluorosulfate radicals (SO₃F) generated through this pathway have been directly observed using electron paramagnetic resonance (EPR) spectroscopy [4]. The formation of these radicals occurs at relatively low temperatures, with thermal dissociation observed between 40-100°C for peroxide compounds [3].
Under external electric field conditions, the stepwise dissociation of disulfuryl fluoride proceeds through intermediate formation. The molecular spectra reveal that with increasing electric field intensity, the sulfur-fluorine bonds become longer, the total energy decreases, and the energy gap decreases [2]. This process facilitates the formation of fluorosulfate radicals through a controlled dissociation mechanism.
The activation energy parameters for disulfuryl fluoride dissociation processes have been extensively characterized through both experimental and computational studies. The hydrolysis reaction of disulfuryl fluoride exhibits an activation energy of 13,100 cal·mol⁻¹ (54,847 J·mol⁻¹) [5]. This value represents the energy barrier for the nucleophilic attack by hydroxide ions on the sulfur center.
The sulfur-fluorine bond dissociation energies provide crucial insights into the thermal stability of the compound. The S-F bond in disulfuryl fluoride represents one of the strongest single bonds in chemistry, with a dissociation energy of 540 kJ/mol [6]. This exceptional bond strength contributes to the compound's stability under ambient conditions.
Related sulfur fluoride compounds exhibit varying bond dissociation energies that inform our understanding of disulfuryl fluoride behavior. For sulfur tetrafluoride derivatives, the SF₄⁺-F bond dissociation energy has been measured at 4.60 ± 0.10 eV [7], while the ionization energy of SF₅ is 9.60 ± 0.05 eV [8]. These values indicate that fluorosulfate radical formation requires significant energy input, consistent with the high thermal stability observed.
The SF₅-F bond strength in related compounds has been determined to be approximately 4.0 eV [8], providing comparative context for understanding disulfuryl fluoride dissociation energetics. The temperature dependence of these dissociation processes shows that thermal decomposition becomes significant only above 400°C, where the compound decomposes to hydrogen fluoride and sulfur dioxide [9].
Disulfuryl fluoride exhibits distinctive nucleophilic substitution behavior with phenols and other hydroxylated compounds, proceeding through well-characterized mechanistic pathways. The reaction with phenols involves nucleophilic deoxyfluorination using disulfuryl fluoride in combination with tetramethylammonium fluoride (Me₄NF) [10].
The mechanistic pathway proceeds through aryl fluorosulfonate intermediates, which are formed by initial nucleophilic attack of the phenol on the disulfuryl fluoride molecule. This reaction occurs under mild conditions, typically at room temperature with base catalysis [10]. The formation of aryl fluorosulfonate intermediates has been confirmed through computational studies, which suggest that carbon-fluorine bond formation proceeds via a concerted transition state rather than through discrete Meisenheimer intermediates [10].
The nucleophilic substitution mechanism follows an SN2 pathway, with the phenol acting as the nucleophile and fluoride as the leaving group [10]. The reaction shows broad scope, accommodating electronically diverse and functional group-rich aryl fluoride products. The process is operationally simple and provides access to aryl fluorides that are otherwise difficult to prepare.
For hydroxylated compounds beyond phenols, disulfuryl fluoride demonstrates the ability to convert alcohols to alkyl fluorides through intermediate formation of SOF₂ [11]. This conversion is particularly effective for acidic alcohols, including fluorinated alcohols, where the hydroxyl group exhibits enhanced reactivity toward the sulfur center.
The interaction of disulfuryl fluoride with silyl ethers represents a crucial aspect of sulfur-fluoride exchange (SuFEx) chemistry. The most effective catalyst for these transformations is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which plays a dual role in both silyl ether activation and fluoride generation [12].
The mechanism involves DBU-mediated activation of the silyl ether toward sulfur-fluoride exchange, whereby the resulting fluoride anion can catalyze further desilylation to produce phenolate ions [12]. This creates a catalytic cycle where DBU undergoes SuFEx with the sulfonyl fluoride, releasing fluoride that promotes additional desilylation reactions.
The silyl ether chemistry is driven by the formation of the silicon-fluorine bond, which represents the strongest covalent single bond in the periodic system with a bond dissociation energy of 540 kJ/mol [6]. This thermodynamic driving force ensures high efficiency in the SuFEx reactions, even when silicon additives are not essential for driving the reaction.
The applications of this chemistry extend to protecting group removal and click chemistry applications [12]. The reaction works efficiently with various silyl-protected phenols and in the presence of silicon additives, providing a versatile platform for organic synthesis. The organic cation of bifluoride salts facilitates mobility of fluoride to the silyl ether in organic media, effectively accelerating the substitution process [12].
The interaction of disulfuryl fluoride with organometallic compounds proceeds through distinct mechanistic pathways that differ significantly from traditional sulfur halide chemistry. Arenesulfonyl fluorides, which are structurally related to disulfuryl fluoride, react readily with organolithium reagents through direct nucleophilic substitution at the sulfur center [13].
This reactivity contrasts sharply with sulfonyl chlorides, which undergo different reaction pathways when exposed to organometallic reagents. The fluoride derivatives enable direct nucleophilic substitution on the sulfur atom, yielding sulfone derivatives in high yields [13]. This selectivity arises from the unique electronic properties of the sulfur-fluorine bond, which activates the sulfur center toward nucleophilic attack.
Disulfuryl fluoride demonstrates the ability to participate in fluoride-oxide exchange reactions with metal complexes. Sulfur tetrafluoride, a related compound, reacts with oxo-anions in acetonitrile or anhydrous hydrogen fluoride through quantitative fluoride-oxide exchange reactions [14]. These reactions lead to the formation of oxide fluoride salts with various metals, as observed by Raman and 19F NMR spectroscopy.
The metal complex formation involves the replacement of oxide ligands with fluoride ligands, creating new coordination environments around the metal centers. This process is particularly useful for preparing salts of ReVIIO₂F₄⁻, IVOF₄⁻, and IVIIO₂F₄⁻ [14]. The reactions proceed quantitatively under mild conditions, demonstrating the effectiveness of sulfur fluoride compounds in organometallic synthesis.
The fluorosulfate group transfer mechanisms represent a fundamental aspect of disulfuryl fluoride chemistry, operating through sulfur-fluoride exchange (SuFEx) reactions that have found widespread applications in bioconjugation, polymer chemistry, and drug discovery [15].
The mechanism involves the formation of the strongest covalent single bond in the periodic system, the silicon-fluorine bond (540 kJ/mol) [6]. This thermodynamic driving force ensures high efficiency in fluorosulfate group transfer reactions, even when silicon additives are not essential for driving the reaction.
The temperature range for these reactions spans from room temperature to 180°C, depending on the specific substrate and reaction conditions [15]. The broad temperature range allows for optimization of reaction conditions based on substrate reactivity and product stability requirements.
The functional group scope includes carboxylic acids, aldehydes, ketones, and alcohols [11]. Carboxylic acids convert to trifluoromethyl derivatives, while aldehydes and ketones form geminal difluorides. Alcohols undergo conversion to alkyl fluorides, with the reaction being particularly effective for acidic alcohols.
The mechanistic pathway involves initial nucleophilic attack on the sulfur center, followed by fluoride elimination and group transfer. The process is facilitated by the unique reactivity-stability balance of high-valent organosulfur compounds, which enables selective fluorosulfate group transfer under mild conditions.
The peroxide bond reactivity of disulfuryl fluoride-related compounds, particularly peroxydisulfuryl difluoride (S₂O₆F₂), provides important insights into radical formation and dissociation mechanisms. The compound undergoes thermal decomposition at liquid nitrogen temperatures, demonstrating the lability of the peroxide bond [16].
The thermal decomposition of peroxydisulfuryl difluoride follows the equilibrium:
$$ S₂O₆F₂ \rightleftharpoons 2SO₃F $$
This reversible dissociation produces fluorosulfate radicals that can be detected by EPR spectroscopy [4]. The thermal conditions required for dissociation range from 40-100°C for peroxide compounds, indicating relatively weak peroxide bonds compared to the sulfur-fluorine bonds [3].
The decomposition products include fluorosulfate radicals and pyrosulfuryl fluoride (S₂O₅F₂) as the major product [3]. The formation of these products occurs through a complex mechanism involving peroxide bond cleavage followed by radical recombination and disproportionation reactions.
The compound difluorotrisulfane (FS₃F) also exhibits peroxide-like reactivity, decomposing on warming to produce FSSF and SSF₂ [16]. This decomposition pathway demonstrates the general tendency of polysulfur fluoride compounds to undergo thermal rearrangement and decomposition through radical intermediates.
Electron paramagnetic resonance (EPR) spectroscopy has provided direct evidence for radical formation in disulfuryl fluoride chemistry. The EPR studies reveal direct observation of fluorosulfate radicals (SO₃F) formed through thermal dissociation of peroxydisulfuryl difluoride [4].
The EPR parameters for sulfur-centered radicals show characteristic g-values ranging from 2.004 to 2.030 [16]. These values are diagnostic for sulfur-centered radicals and distinguish them from other radical types. The g-tensor components provide significant patterns that distinguish sulfur radical structures from each other, enabling unambiguous identification of radical species.
Temperature-dependent EPR studies demonstrate that radical formation is thermally activated, with signal intensity increasing with temperature [16]. The EPR signals show temperature-dependent line broadening, consistent with exchange processes between different radical species or conformational states.
The EPR studies have been particularly valuable for characterizing radical species in sulfur fluoride chemistry. Direct EPR observation of SF-containing radicals has been achieved [16], providing mechanistic insights into thermal dissociation and radical formation processes. The spectroscopic parameters obtained from these studies serve as benchmarks for computational modeling of radical intermediates.
The radical propagation pathways in disulfuryl fluoride chemistry involve complex chain mechanisms that proceed through both thermal and photochemical activation. The degradation pathways include electron impact dissociation, where disulfuryl fluoride undergoes dissociation according to:
$$ SO₂F₂ + e^* \rightarrow SOF₂ + O + e $$
The addition of reactive gases such as H₂O and H₂ significantly enhances degradation efficiency [17]. These additives participate in radical chain processes that promote the decomposition of disulfuryl fluoride molecules while hindering the reformation of the parent compound.
The radical chain mechanisms involve high-energy electron collision processes [17]. The formation of reactive intermediates in the gas phase leads to complex reaction networks where radicals can undergo both propagation and termination reactions. The specific pathways depend on the reaction conditions, including temperature, pressure, and the presence of additional reactive species.
Single-collision and thermal activation conditions both contribute to radical propagation [18]. Under single-collision conditions, the energy transfer is sufficient to initiate radical formation, while thermal activation provides the energy required for sustained radical chain processes. The combination of these mechanisms leads to efficient radical propagation in disulfuryl fluoride chemistry.